molecular formula C10H9F2N3 B6344502 1-[(2,6-Difluorophenyl)methyl]-1H-pyrazol-4-amine CAS No. 1240578-07-7

1-[(2,6-Difluorophenyl)methyl]-1H-pyrazol-4-amine

Cat. No.: B6344502
CAS No.: 1240578-07-7
M. Wt: 209.20 g/mol
InChI Key: RLCBUSNKBOQWPX-UHFFFAOYSA-N
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Description

1-[(2,6-Difluorophenyl)methyl]-1H-pyrazol-4-amine is a chemical compound that features a pyrazole ring substituted with a 2,6-difluorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,6-Difluorophenyl)methyl]-1H-pyrazol-4-amine typically involves the reaction of 2,6-difluorobenzyl chloride with 4-aminopyrazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

1-[(2,6-Difluorophenyl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-[(2,6-Difluorophenyl)methyl]-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of advanced materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluorobenzenamine: A related compound with similar structural features but different functional groups.

    1-[(2,6-Difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide: Another compound with a similar phenylmethyl group but a different heterocyclic ring.

Uniqueness

1-[(2,6-Difluorophenyl)methyl]-1H-pyrazol-4-amine is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a difluorophenylmethyl group. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-[(2,6-difluorophenyl)methyl]pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2N3/c11-9-2-1-3-10(12)8(9)6-15-5-7(13)4-14-15/h1-5H,6,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCBUSNKBOQWPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CN2C=C(C=N2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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